molecular formula C19H19N3O2 B14872490 N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide

N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B14872490
M. Wt: 321.4 g/mol
InChI Key: SKODWYUWXQWEMP-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetamidophenyl and 1H-indole-3-carboxaldehyde.

    Condensation Reaction: The 4-acetamidophenyl is reacted with 1H-indole-3-carboxaldehyde in the presence of a base such as sodium hydride to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using a suitable amine and coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-3-(1H-indol-3-yl)acetamide
  • N-(4-acetamidophenyl)-3-(1H-indol-3-yl)butanamide

Uniqueness

N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C19H19N3O2/c1-13(23)21-15-7-9-16(10-8-15)22-19(24)11-6-14-12-20-18-5-3-2-4-17(14)18/h2-5,7-10,12,20H,6,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

SKODWYUWXQWEMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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